6-Chloro-3,4-bis(4-chlorophenyl)chromen-2-one

CYP2A6 inhibition Coumarin 7-hydroxylase Structure-activity relationship

6-Chloro-3,4-bis(4-chlorophenyl)chromen-2-one (CAS 263364-68-7) is a synthetic 3,4-diaryl coumarin derivative, distinguished by three chlorine substituents: one at the 6-position of the chromen-2-one core and one para-chloro group on each of the 3- and 4-phenyl rings. As a member of the coumarin (2H-chromen-2-one) class, it shares the benzopyrone scaffold found in numerous bioactive natural products and pharmaceutical agents.

Molecular Formula C21H11Cl3O2
Molecular Weight 401.67
CAS No. 263364-68-7
Cat. No. B2847945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-3,4-bis(4-chlorophenyl)chromen-2-one
CAS263364-68-7
Molecular FormulaC21H11Cl3O2
Molecular Weight401.67
Structural Identifiers
SMILESC1=CC(=CC=C1C2=C(C(=O)OC3=C2C=C(C=C3)Cl)C4=CC=C(C=C4)Cl)Cl
InChIInChI=1S/C21H11Cl3O2/c22-14-5-1-12(2-6-14)19-17-11-16(24)9-10-18(17)26-21(25)20(19)13-3-7-15(23)8-4-13/h1-11H
InChIKeyHOMMNGWMFFKCMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Chloro-3,4-bis(4-chlorophenyl)chromen-2-one: A Trichlorinated 3,4-Diaryl Coumarin for CYP2A6 Research


6-Chloro-3,4-bis(4-chlorophenyl)chromen-2-one (CAS 263364-68-7) is a synthetic 3,4-diaryl coumarin derivative, distinguished by three chlorine substituents: one at the 6-position of the chromen-2-one core and one para-chloro group on each of the 3- and 4-phenyl rings . As a member of the coumarin (2H-chromen-2-one) class, it shares the benzopyrone scaffold found in numerous bioactive natural products and pharmaceutical agents [1]. This compound has been profiled against a panel of human cytochrome P450 enzymes, revealing potent and selective inhibition toward CYP2A6, a profile that has attracted interest in the context of smoking cessation and tobacco-related carcinogen metabolism research [2].

Procurement Risk: Why CYP2A6 Inhibitor Substitution Without 6-Chloro-3,4-bis(4-chlorophenyl)chromen-2-one Can Lead to Confounded Results


Within the 3,4-diaryl coumarin series, small structural modifications dramatically alter CYP inhibition potency and selectivity. The 6-chloro substituent and para-chlorophenyl groups on this compound are not interchangeable: removing the 6-chloro (yielding 3,4-bis(4-chlorophenyl)coumarin, IC50 ≈ 400 nM) results in an ~8-fold loss of CYP2A6 inhibitory activity [1]; replacing the para-chlorophenyl moieties with unsubstituted phenyl rings (6-chloro-3,4-diphenylcoumarin, IC50 = 130 nM) produces a ~2.5-fold less potent inhibitor [2]. Furthermore, the prototypical coumarin-based CYP2A6 inhibitor methoxsalen, while potent (IC50 ≈ 5.4 μM in human liver microsomes), is known to co-inhibit CYP3A4 and CYP1A2, introducing off-target liabilities that the target compound's selectivity profile may circumvent [3]. Researchers interchangeably sourcing a generic 'CYP2A6-inhibitory coumarin' risk obtaining an analog with drastically different target engagement and selectivity, rendering cross-study comparisons invalid and experimental conclusions unreliable.

6-Chloro-3,4-bis(4-chlorophenyl)chromen-2-one: Quantitative Differentiation Evidence Guide


CYP2A6 Inhibitory Potency vs. Des-6-Chloro Analog 3,4-Bis(4-chlorophenyl)coumarin

The target compound exhibits approximately 8-fold greater CYP2A6 inhibitory potency compared to its des-6-chloro analog, 3,4-bis(4-chlorophenyl)coumarin, when both are assayed under comparable conditions. This difference is directly attributable to the presence of the 6-chloro substituent on the chromen-2-one core [1][2].

CYP2A6 inhibition Coumarin 7-hydroxylase Structure-activity relationship

CYP2A6 Potency Advantage Over 6-Chloro-3,4-diphenylcoumarin (Des-Chlorophenyl Analog)

The target compound, bearing para-chloro substituents on both the 3- and 4-phenyl rings, inhibits CYP2A6 with an IC50 of 51 nM, compared to 130 nM for 6-chloro-3,4-diphenylcoumarin—a congener lacking the para-chloro groups on the pendant phenyl rings. Both compounds were evaluated in the same assay system (human liver microsomes, coumarin substrate, 5 min preincubation with NADPH), enabling a direct potency comparison [1][2].

CYP2A6 inhibitor Diaryl coumarin Halogen SAR

CYP2A6 vs. CYP3A4 Selectivity: Evidence for Reduced Off-Target Inhibition Liability

The selectivity index (SI = IC50[CYP3A4] / IC50[CYP2A6]) for the target compound is approximately 3,549, indicating profound selectivity for CYP2A6 over CYP3A4. In contrast, the classical coumarin CYP2A6 inhibitor methoxsalen demonstrates limited selectivity, with reported Ki values of 0.8 μM for CYP2A6 and 0.2 μM for CYP1A2, and significant CYP3A4 co-inhibition [1][2].

CYP isoform selectivity CYP3A4 Drug-drug interaction risk

CYP Isoform Profiling Panel: Multi-CYP Selectivity Fingerprint for Experimental Planning

A comprehensive CYP inhibition panel in human liver microsomes reveals that the target compound is a potent inhibitor only of CYP2A6 (IC50 = 51 nM). Activity against CYP2C19 (IC50 = 260 nM), CYP1A2 (IC50 = 2,000 nM), CYP2B6 (IC50 = 1,300 nM), CYP2C8 (IC50 = 73,000 nM), and CYP3A4 (IC50 = 181,000 nM) is substantially weaker, with selectivity gaps ranging from ~5-fold (CYP2C19) to >3,500-fold (CYP3A4) [1]. This multi-enzyme data establishes a quantitative selectivity fingerprint for experiment design.

CYP inhibition panel Drug metabolism ADME-Tox liability

Physicochemical and ADME Predictors: High Lipophilicity Distinguishes This Compound from Less Chlorinated Analogs

The three chlorine substituents impart high calculated lipophilicity to the target compound (ACD/LogP = 7.63 for the parent scaffold analog; the target compound's tri-chlorinated structure is expected to have an even higher LogP). This contrasts sharply with less chlorinated 3,4-diaryl coumarins such as 3,4-diphenylcoumarin (C21H12Cl2O2, predicted LogP ≈ 6.92) . The elevated lipophilicity has direct implications for compound handling (DMSO solubility), non-specific protein binding in cell-based assays, and passive membrane permeability.

LogP Lipophilicity Permeability

Differentiation from Methoxsalen: Mechanism-Based vs. Reversible CYP2A6 Inhibition Considerations

Methoxsalen is known to act as a mechanism-based (suicide) inhibitor of CYP2A6, requiring metabolic activation and forming a covalent enzyme-inhibitor complex. This property, while contributing to potent inhibition, introduces time-dependence and irreversibility that complicate washout experiments and in vivo pharmacokinetic-pharmacodynamic modeling [1]. The target compound, evaluated under standard 5-minute preincubation conditions without explicit demonstration of NADPH-dependent time-dependent inhibition in the available BindingDB data, may function primarily as a reversible competitive inhibitor—though definitive mechanism-of-action studies are not available in the collected evidence. This distinction is critical for experimental designs requiring reversible, titratable CYP2A6 inhibition [2].

Mechanism-based inhibition Reversible inhibition CYP2A6 time-dependence

6-Chloro-3,4-bis(4-chlorophenyl)chromen-2-one: Evidence-Backed Application Scenarios for Scientific Procurement


Potent and Selective CYP2A6 Inhibition in Human Liver Microsome Assays for Smoking Cessation Target Validation

With a CYP2A6 IC50 of 51 nM in human liver microsomes and >3,500-fold selectivity over CYP3A4 (IC50 = 181,000 nM), this compound is ideally suited for enzymatic studies requiring robust, clean CYP2A6 inhibition without confounding off-target P450 engagement. This selectivity profile is particularly relevant for laboratories investigating nicotine metabolism (CYP2A6-mediated cotinine formation) and tobacco-specific nitrosamine activation (NNK metabolism), where CYP1A2 and CYP3A4 co-inhibition would confound data interpretation [1]. Methoxsalen, the historical standard, is unsuitable for such studies due to its CYP1A2 (Ki = 0.2 μM) and CYP3A4 inhibitory activity [2].

Structure-Activity Relationship (SAR) Studies on 3,4-Diaryl Coumarin CYP Inhibition: The 6-Chloro, Para-Chlorophenyl Pharmacophore Model

The quantitative potency differences between this compound (51 nM), its des-6-chloro analog 3,4-bis(4-chlorophenyl)coumarin (400 nM; ~8-fold less active), and its des-para-chloro analog 6-chloro-3,4-diphenylcoumarin (130 nM; ~2.5-fold less active) establish this compound as the optimal starting point for SAR exploration of the 3,4-diaryl coumarin CYP2A6 pharmacophore [1][2]. Medicinal chemistry groups can use this compound as a reference standard to benchmark newly synthesized analogs, probing the contributions of additional substituents at the 5-, 7-, or 8-positions of the chromen-2-one core while maintaining the established 6-chloro and 3,4-bis(para-chlorophenyl) architecture that confers high potency.

ADME-Tox Liability Screening Panels Requiring a Clean CYP2A6-Selective Reference Inhibitor

CROs and pharmaceutical discovery groups running CYP inhibition panels for drug-drug interaction (DDI) risk assessment can use this compound as a CYP2A6-selective positive control. The full CYP profiling data (CYP2A6: 51 nM, CYP2C19: 260 nM, CYP2B6: 1,300 nM, CYP1A2: 2,000 nM, CYP2C8: 73,000 nM, CYP3A4: 181,000 nM) provide experimenters with clear guidance on the concentration range (e.g., 1–5 μM) that will inhibit CYP2A6 by >95% while leaving CYP1A2, CYP2B6, CYP2C8, and CYP3A4 activity largely intact [1]. This property is advantageous over methoxsalen, which at CYP2A6-saturating concentrations also substantially inhibits CYP1A2 and CYP3A4 [2].

Cell-Based Functional Assays Requiring Reversible CYP2A6 Modulation (Washout-Compatible)

For in vitro cell pharmacology studies—such as those examining CYP2A6-mediated procarcinogen activation in lung or esophageal epithelial cells—where reversible target engagement is required, this compound's putative reversible inhibition profile (inferred from standard 5-min preincubation assay format without time-dependent inactivation evidence) offers a distinct advantage over the irreversible mechanism-based inhibitor methoxsalen [1][2]. Reversible inhibition allows for compound washout and recovery of CYP2A6 activity, enabling pulse-exposure experimental designs that more faithfully model intermittent tobacco smoke exposure paradigms. Investigators should independently verify reversibility under their specific assay conditions, but the available data support preferential selection of this compound for such applications [2].

Quote Request

Request a Quote for 6-Chloro-3,4-bis(4-chlorophenyl)chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.